molecular formula C16H17BrN2O2SSi B8666289 4-bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 942922-08-9

4-bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8666289
M. Wt: 409.4 g/mol
InChI Key: YQYFBEDMEYWURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C16H17BrN2O2SSi and its molecular weight is 409.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

942922-08-9

Product Name

4-bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C16H17BrN2O2SSi

Molecular Weight

409.4 g/mol

IUPAC Name

[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]-trimethylsilane

InChI

InChI=1S/C16H17BrN2O2SSi/c1-23(2,3)15-11-13-14(17)9-10-18-16(13)19(15)22(20,21)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

YQYFBEDMEYWURF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N,N-diisopropylamine (3.6 mmol) in THF (9 ml) was cooled to −78° C. under a nitrogen atmosphere. A solution of n-BuLi (2.5M in hexanes, 3.3 mmol) was added dropwise over 3 minutes. After 30 minutes of stirring, a solution of 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (3.1 mmol) in THF (9 ml) was added dropwise over 9 minutes. After an additional 2 hours of stirring at −78° C., chlorotrimethylsilane (3.1 mmol) was added dropwise over 1 minute. After 1 hour of stirring at −78° C., the reaction was quenched with saturated NH4Cl(aq) (10 ml), warmed to room temperature, and partitioned between water and EtOAc. The aqueous phase was further extracted with EtOAc and the organic layers combined, washed with brine, dried (MgSO4), concentrated, and purified by silica gel chromatography (isocratic CHCl3) to give the title product as a white solid (82%). ESMS [M+H]+: 410.8.
Quantity
3.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
3.3 mmol
Type
reactant
Reaction Step Two
Quantity
3.1 mmol
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three
Quantity
3.1 mmol
Type
reactant
Reaction Step Four
Yield
82%

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